molecular formula C8H10Cl2N2 B8774912 4-Chloro-6-(chloromethyl)-5-propylpyrimidine CAS No. 946198-56-7

4-Chloro-6-(chloromethyl)-5-propylpyrimidine

Cat. No. B8774912
Key on ui cas rn: 946198-56-7
M. Wt: 205.08 g/mol
InChI Key: MKSGHLKYQCBBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271170B2

Procedure details

6-Fluoro-2-(1H-imidazol-2-yl)-pyridine is prepared as described in Example 16 of U.S. patent application Ser. No. 10/038,069, filed Dec. 12, 2001 and published as US 2003/0069257 on Apr. 10, 2003, which is hereby incorporated by reference at page 31 for its teaching regarding the synthesis of this compound. A mixture of 102 or 5-propyl-6-chloromethyl-4-chloro-pyrimidine (1 mmol of either), 6-fluoro-2-(1H-imidazol-2-yl)-pyridine (163 mg, 1 mmol) and K2CO3 (552 mg, 4 mmol) in DMF (6 ml) is stirred at room temperature overnight. The solvent is removed in vacuo and EtOAc (10 ml) and water (10 ml) are added to the residue. The layers are separated and the aqueous layer is extracted with EtOAc (10 ml). The combined extracts are washed with brine (10 ml), dried (Na2SO4) and evaporated. PTLC separation of the residue with 5% MeOH in CH2Cl2 provides the product (103) as a white solid.
Name
102
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5]([Cl:12])=[N:6][CH:7]=[N:8][C:9]=1[CH2:10]Br)[CH2:2][CH3:3].C(C1C(Cl)=NC=NC=1CCl)CC.[F:25][C:26]1[N:31]=[C:30]([C:32]2[NH:33][CH:34]=[CH:35][N:36]=2)[CH:29]=[CH:28][CH:27]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[F:25][C:26]1[N:31]=[C:30]([C:32]2[NH:36][CH:35]=[CH:34][N:33]=2)[CH:29]=[CH:28][CH:27]=1.[Cl:12][C:5]1[N:6]=[CH:7][N:8]=[C:9]([CH2:10][N:36]2[CH:35]=[CH:34][N:33]=[C:32]2[C:30]2[CH:29]=[CH:28][CH:27]=[C:26]([F:25])[N:31]=2)[C:4]=1[CH2:1][CH2:2][CH3:3] |f:3.4.5|

Inputs

Step One
Name
102
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C=1C(=NC=NC1CBr)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C=1C(=NC=NC1CCl)Cl
Name
Quantity
163 mg
Type
reactant
Smiles
FC1=CC=CC(=N1)C=1NC=CN1
Name
Quantity
552 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis of this compound
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and EtOAc (10 ml) and water (10 ml)
ADDITION
Type
ADDITION
Details
are added to the residue
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (10 ml)
WASH
Type
WASH
Details
The combined extracts are washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
PTLC separation of the residue with 5% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=CC(=N1)C=1NC=CN1
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)CN1C(=NC=C1)C1=NC(=CC=C1)F)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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